Product packaging for 2,3-Diamino-3-iminopropanamide(Cat. No.:CAS No. 16014-63-4)

2,3-Diamino-3-iminopropanamide

Cat. No.: B230770
CAS No.: 16014-63-4
M. Wt: 116.12 g/mol
InChI Key: UDMVDBBCSGOEFJ-UHFFFAOYSA-N
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Description

2,3-Diamino-3-iminopropanamide is a chemical compound of interest in advanced medicinal and organic chemistry research. Its structure, featuring both amine and imino functional groups on a propanamide backbone, makes it a valuable intermediate for constructing more complex molecules . This compound is recognized in pharmaceutical research as an impurity of the antineoplastic agent Temozolomide, an imidazotetrazine alkylating agent used in cancer therapy . The study of such related impurities is critical for ensuring drug quality, stability, and understanding degradation pathways. The broader class of 2,3-diaminopropionate derivatives, to which this compound is related, holds significant importance in natural product biosynthesis . For instance, the l-2,3-diaminopropionate (l-Dap) scaffold is a fundamental building block of the azetidinone warhead in monobactam antibiotics, a distinct class of β-lactam compounds known for their stability against metallo-β-lactamases (MBLs) . Research into synthetic analogs of these diamino acids provides a platform for the directed biosynthesis of novel, potentially bioactive monobactam congeners, offering a route to overcome bacterial resistance . As a specialized reagent, this compound offers researchers a versatile building block for the synthesis of functionalized diamino acid derivatives and for investigations in drug development and impurity profiling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N4O B230770 2,3-Diamino-3-iminopropanamide CAS No. 16014-63-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16014-63-4

Molecular Formula

C3H8N4O

Molecular Weight

116.12 g/mol

IUPAC Name

2,3-diamino-3-iminopropanamide

InChI

InChI=1S/C3H8N4O/c4-1(2(5)6)3(7)8/h1H,4H2,(H3,5,6)(H2,7,8)

InChI Key

UDMVDBBCSGOEFJ-UHFFFAOYSA-N

SMILES

C(C(=N)N)(C(=O)N)N

Canonical SMILES

C(C(=N)N)(C(=O)N)N

Synonyms

2-amino-2-carbamimidoyl-acetamide

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,3 Diamino 3 Iminopropanamide

Direct Synthetic Routes and Precursor Chemistry

Direct synthesis of 2,3-diamino-3-iminopropanamide often relies on the chemical modification of carefully chosen precursors that already contain a significant portion of the target molecule's backbone. These routes include reductive processes and transformations of reactive intermediates like hydrazones.

Reductive amination is a powerful method for forming amines from carbonyl compounds. masterorganicchemistry.com The process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comacsgcipr.org While direct synthesis of this compound via this method from a specific keto-amide precursor is not extensively documented in readily available literature, the principles can be applied to analogous structures. For instance, a synthetic strategy for the related non-proteinogenic amino acid L-Dap (2,3-L-diaminopropanoic acid) utilizes reductive amination of an aldehyde derived from D-serine as a key step. researchgate.netmdpi.com

The general mechanism involves two main stages:

Imine/Iminium Ion Formation: A carbonyl compound reacts with an amine (or ammonia) to form a carbinolamine, which then dehydrates to form an imine. In the presence of acid, this can exist as a more reactive iminium ion.

Reduction: A reducing agent is introduced to hydrogenate the C=N double bond of the imine, yielding the final amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this second step, each with specific reactivity profiles. The choice of reagent is critical to selectively reduce the imine in the presence of other functional groups. masterorganicchemistry.com

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Name Characteristics
NaBH₄ Sodium borohydride A common, mild reducing agent capable of reducing both imines and the starting carbonyl compounds. masterorganicchemistry.com
NaBH₃CN Sodium cyanoborohydride A more selective agent that is particularly effective at reducing imines over ketones or aldehydes, making it ideal for one-pot reductive aminations. masterorganicchemistry.com
NaBH(OAc)₃ Sodium triacetoxyborohydride A mild and often preferred alternative to NaBH₃CN, avoiding the use of cyanide while being effective for reducing a wide range of aldehydes and ketones. masterorganicchemistry.com
LiAlH₄ Lithium aluminum hydride A very strong reducing agent used in the synthesis of L-Dap intermediates from a Weinreb-Nahm amide precursor. mdpi.com

| H₂ with Metal Catalyst | Catalytic Hydrogenation | Utilizes catalysts like Nickel (Ni) or Copper (Cu) under hydrogen pressure; often employed in industrial-scale aminations. fkit.hr |

A documented and direct route to this compound involves the chemical transformation of hydrazone derivatives. ictp.itresearchgate.net Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂ and serve as versatile intermediates in organic synthesis. umich.edu

A key synthetic pathway involves the reductive cleavage of the N-N bond within a hydrazone precursor. ictp.it Specifically, the reaction of a compound like 2-phenylhydraacetamidine with zinc metal in an acidic medium leads to the cleavage of the hydrazono N-N bond, resulting in the formation of this compound in quantitative yield. ictp.iturfu.ru This method provides a direct and high-yielding pathway to the target molecule. The dihydrochloride (B599025) salt of this compound is also noted as a precursor in the synthesis of other heterocyclic compounds, such as hypoxanthine (B114508). researchgate.net

Table 2: Synthesis via Hydrazone Derivative

Precursor Reagents Transformation Product Yield Reference

Multi-component Reaction Strategies for Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgtcichemicals.com This approach is valued for its atom economy, reduced number of synthetic steps, and ability to rapidly generate libraries of complex molecules. tcichemicals.com

While a specific MCR for this compound is not prominent, the strategy is widely used to create complex analogues containing diamino functionalities. A notable example is the synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids. nih.govmdpi.com This reaction proceeds via a three-component transformation of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid in DMSO at room temperature. nih.govmdpi.com The structure of the final chromeno[2,3-b]pyridine products is influenced by the substituents on the starting salicylaldehyde. mdpi.com

Table 3: Multi-component Synthesis of Diamino-chromeno[2,3-b]pyridine Analogues

Salicylaldehyde Substituent (R) Product Yield (%) Reference
H 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid 84% mdpi.com
5-CH₃ 2-(2,4-diamino-3-cyano-8-methyl-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid 75% mdpi.com
5-Br 2-(8-bromo-2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid 98% mdpi.com
5-Cl 2-(8-chloro-2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid 95% mdpi.com

Catalytic Considerations in Synthetic Protocols

Catalysis is fundamental to enhancing the efficiency, selectivity, and environmental compatibility of synthetic routes. Various catalytic systems, including metal-based, organocatalytic, and acid/base catalysis, are pertinent to the reactions discussed.

In reductive amination , the formation of the imine intermediate can be catalyzed by acids. acsgcipr.org Organocatalysis offers a metal-free alternative, where catalysts like thiourea (B124793) or chiral phosphonic acids activate the imine for reduction. acsgcipr.org For industrial applications, heterogeneous metal catalysts such as Raney Nickel are often used for the hydrogenation of nitropyridine precursors to yield diaminopyridines, a related class of compounds. google.com

For multi-component reactions , a wide array of catalysts can be employed. Polyoxometalates (POMs), such as certain heteropolyacids (e.g., H₆P₂W₁₈O₆₂·18H₂O), have been shown to be effective, reusable catalysts for three-component reactions, often under solvent-free conditions, aligning with the principles of green chemistry. sciopen.com Other MCRs utilize molecular iodine (I₂) as a simple, metal-free catalyst for oxidative bond formation in the synthesis of heterocyclic structures like 1,2,4-thiadiazoles. mdpi.com The development of atomic catalysts, where single metal atoms are dispersed on a support material like graphdiyne, represents a frontier in catalysis, offering ultrahigh activity and selectivity for reactions like nitrogen reduction to ammonia. nih.gov

Table 4: Catalysts in Relevant Synthetic Methodologies

Reaction Type Catalyst Type Example Catalyst Function
Reductive Amination Organocatalyst Thiourea Activates imine intermediate via hydrogen bonding. acsgcipr.org
Reductive Amination Metal Catalyst Nickel (Ni), Copper (Cu) Catalyzes hydrogenation of the imine C=N bond. fkit.hr
Multi-component Reaction Heteropolyacid H₆P₂W₁₈O₆₂·18H₂O Acts as a recyclable acid catalyst for one-pot syntheses. sciopen.com
Oxidative Cyclization Halogen Molecular Iodine (I₂) Functions as a metal-free oxidant/catalyst for N-S bond formation. mdpi.com

Complex Chemical Transformations and Mechanisms Involving 2,3 Diamino 3 Iminopropanamide

Cyclization Reactions for Heterocyclic Scaffolds

The strategic placement of nucleophilic and electrophilic centers within 2,3-diamino-3-iminopropanamide facilitates its participation in intramolecular and intermolecular cyclization reactions. These reactions are pivotal for constructing a variety of heterocyclic scaffolds, which are core structures in numerous biologically significant molecules.

The carbon-nitrogen backbone of this compound serves as a pre-assembled synthon for the imidazole (B134444) portion of the purine (B94841) ring system. Through carefully chosen reagents, this compound can be induced to cyclize, forming the bicyclic purine core.

One of the notable applications of this compound is in the synthesis of hypoxanthine (B114508). The reaction with a one-carbon source, such as ethyl orthoformate, provides the final carbon atom required to close the pyrimidine (B1678525) ring onto the existing imidazole precursor structure. researchgate.net This transformation is a key step in constructing the purine skeleton from acyclic precursors.

The general mechanism involves the initial reaction of the primary amine and one of the amidine nitrogens with the C1 building block. Subsequent dehydration and ring closure yield the final purine. While the direct synthesis of adenine (B156593) from this compound is less commonly cited, related prebiotic pathways suggest that hypoxanthine can be converted to adenine. nih.gov This conversion typically involves activation of the 6-oxo group (as found in hypoxanthine) followed by amination. nih.gov In prebiotic models, such transformations are plausible, linking the formation of these crucial nucleobases. nih.govresearchgate.net

Table 1: Reagents for Purine Synthesis from Diamino Precursors

PrecursorReagentProductReference
This compoundEthyl orthoformateHypoxanthine researchgate.net
3-Amino-2-(formylamino)-3-iminopropanamideFormamideHypoxanthine researchgate.net
HypoxanthinePhosphate (B84403) activation, NH₃Adenine nih.gov

This table illustrates common reagents used to facilitate the cyclization and conversion of acyclic precursors into purine nucleobases.

The chemical architecture of this compound also lends itself to the synthesis of pyrimidine derivatives, which can, in turn, be used to create more complex fused heterocyclic systems. sciencepublishinggroup.com Pyrimidines are fundamental components of nucleic acids and are found in a wide array of pharmacologically active compounds. nih.govmdpi.com Fused pyrimidine systems, such as pteridines and pyrido[2,3-d]pyrimidines, exhibit a broad spectrum of biological activities and are targets of significant synthetic interest. frontiersin.orgyu.edu.jo

The synthesis of pyrimidine rings often involves the condensation of a three-carbon unit with a molecule providing two nitrogen atoms, like an amidine. The amidine moiety within this compound can react with β-dicarbonyl compounds or their equivalents to form the pyrimidine ring. The remaining amino and amide functionalities can then be used to build additional fused rings or be modified to tune the molecule's properties. For instance, subsequent reactions can lead to the formation of pteridines, which are pyrazino[2,3-d]pyrimidine systems. nih.gov

Role in Prebiotic Chemical Evolution Models

The origin of life necessitates the formation of crucial biomolecules from simple chemical precursors. This compound and structurally similar compounds are considered plausible intermediates in prebiotic pathways due to their potential to form from simple molecules like hydrogen cyanide and ammonia, and their inherent reactivity towards forming key biological heterocycles. nih.gov

In prebiotic chemistry, the concept of self-assembly and self-catalysis is crucial for explaining the emergence of complex, ordered systems from a disordered chemical environment. mdpi.com Molecules like this compound, with their multiple hydrogen bond donors and acceptors, could participate in forming supramolecular assemblies. These organized structures could act as templates or microreactors, concentrating reactants and catalyzing reactions, such as peptide bond formation or heterocycle synthesis, thereby accelerating the path to chemical complexity. nih.govmdpi.com The amino and amide groups could facilitate peptide elongation, a key step in the formation of primordial polypeptides. nih.gov

Research into prebiotic synthesis suggests a shared chemical origin for purines and pterins, both of which are vital for biological systems. nih.gov Pterins, which serve as cofactors in many metabolic reactions, share a bicyclic pyrimidine-based structure with purines. nih.gov Plausible prebiotic models demonstrate that diaminopyrimidines, which can be conceptually derived from precursors like this compound, can react with dicarbonyl compounds to form pteridines. nih.gov The same precursors, under different conditions or with different reactants (e.g., a C1 source), can lead to purines. This suggests a divergent synthetic pathway from a common intermediate pool, where environmental conditions could have dictated the relative production of purines versus pterins on the early Earth. nih.gov

Intramolecular Rearrangements and Tautomerism

The reactivity and stability of this compound are influenced by intramolecular processes, including rearrangements and the existence of various tautomeric forms.

Tautomerism is the relational isomerism between structures that can be interconverted by the migration of a proton. This compound can exist in several tautomeric forms due to the presence of amide and amidine groups.

Amide-Imidol Tautomerism: The amide group (-C(=O)NH₂) can tautomerize to its imidol form (-C(OH)=NH).

Imine-Enamine Tautomerism: The amidine group, which contains an imine C=N double bond, can undergo tautomerization involving the adjacent primary amine. rsc.org

These different tautomers exist in equilibrium, and their relative populations depend on factors like solvent polarity and pH. The specific tautomeric form present can dictate the molecule's reactivity in cyclization and other reactions. For example, the imidol tautomer is more nucleophilic at the oxygen atom, while the amide is nucleophilic at the nitrogen.

Intramolecular rearrangements could also occur, potentially leading to the formation of cyclic isomers or other structural rearrangements, although specific studies on this compound are not extensively detailed in the literature. However, rearrangements in similar nitrogen-rich acyclic and heterocyclic systems are well-documented and often driven by the formation of more stable thermodynamic products. mdpi.com

Table 2: Potential Tautomeric Forms of this compound

Functional GroupTautomer 1 (More Common)Tautomer 2 (Less Common)
AmideAmide (-C(=O)NH₂)Imidol (-C(OH)=NH)
Amidine/AmineImineEnamine

This table summarizes the principal tautomeric equilibria possible for the functional groups within this compound.

Electrophilic and Nucleophilic Reaction Pathways of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups: a primary amino group (-NH2), an amide group (-CONH2), and an imino (amidine) group (-C(=NH)NH2). These groups provide both nucleophilic and electrophilic centers within the molecule, allowing it to participate in a variety of chemical transformations. While specific documented reaction pathways for this compound are not extensively reported in publicly available literature, its reactivity can be inferred from the known chemical behavior of these functional groups.

The primary amino group and the nitrogen atoms of the imino group possess lone pairs of electrons, rendering them nucleophilic. Conversely, the carbonyl carbon of the amide and the imino carbon are electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Reaction Pathways

The nitrogen atoms in this compound are primary sites for nucleophilic reactions. The primary amino group can react with a variety of electrophiles. For instance, acylation with acyl chlorides or anhydrides would yield the corresponding N-acylated derivatives. Alkylation, using alkyl halides, is another potential reaction, leading to the formation of secondary or tertiary amines.

Electrophilic Reaction Pathways

The carbonyl carbon of the amide group is an electrophilic center. It can undergo nucleophilic acyl substitution reactions. For example, hydrolysis under acidic or basic conditions would lead to the corresponding carboxylic acid.

The following interactive table summarizes the potential electrophilic and nucleophilic reaction pathways of this compound based on the reactivity of its functional groups.

Reaction TypeReactantPotential ProductReaction Conditions
N-Acylation (Nucleophilic)Acyl chloride (e.g., Acetyl chloride)N-acetyl-2,3-diamino-3-iminopropanamideBase catalyst (e.g., Pyridine)
N-Alkylation (Nucleophilic)Alkyl halide (e.g., Methyl iodide)N-methyl-2,3-diamino-3-iminopropanamideBase (e.g., K2CO3)
Amide Hydrolysis (Electrophilic)Water2,3-Diamino-3-iminopropanoic acidAcid or base catalysis
Reaction with Aldehydes/Ketones (Nucleophilic)Aldehyde or KetoneSchiff base/Imine derivativeTypically requires acid or base catalysis

Computational and Theoretical Investigations of 2,3 Diamino 3 Iminopropanamide

Quantum Mechanical Studies of Molecular Structure and Conformational Analysis

Quantum mechanical calculations are crucial for determining the three-dimensional structure and conformational landscape of molecules like 2,3-diamino-3-iminopropanamide. The presence of multiple rotatable bonds and functional groups capable of tautomerism, such as the amide and amidine moieties, results in a complex potential energy surface with several possible conformers and tautomers.

Theoretical studies on related systems, such as N-hydroxy amidines and acetohydroxamic acid, have demonstrated that the amide form is generally more stable than the iminol tautomer. researchgate.netscispace.com This preference is attributed to the greater resonance stabilization of the amide group. By analogy, the amide tautomer of this compound is expected to be the predominant form in the gas phase and in solution. The imine-enamine tautomerism of the amidine group also contributes to the conformational diversity.

Computational analyses, often employing Density Functional Theory (DFT) at levels like B3LYP with extended basis sets (e.g., 6-311++G**), can predict the relative energies of these different forms. researchgate.net The stability of various conformers is influenced by intramolecular hydrogen bonding between the amino, imino, and amide groups. These interactions can significantly lower the energy of specific spatial arrangements.

Table 1: Plausible Tautomers of this compound

Tautomer NameKey Functional GroupsExpected Relative Stability
Amide-AmidineAmide, AmidineMost Stable
Iminol-AmidineIminol, AmidineLess Stable
Amide-EnamineAmide, EnamineLess Stable

Note: The relative stabilities are predicted based on general principles of organic chemistry and computational studies of analogous compounds.

Furthermore, the conformational space is explored by systematically rotating the single bonds and calculating the energy of the resulting structures. This analysis identifies the low-energy conformers that are most likely to be populated at a given temperature. For instance, studies on gem-aminals have utilized DFT to show good agreement between computed molecular geometries and experimental X-ray structures, highlighting the predictive power of these methods. mdpi.com

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)

Density Functional Theory has been instrumental in elucidating the reaction pathways involving this compound, particularly in the context of prebiotic chemistry. rsc.orgacs.org This compound is a known precursor in the formation of purines, such as guanine (B1146940) and hypoxanthine (B114508). researchgate.netthieme-connect.de DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed, step-by-step description of the reaction mechanism.

For example, the formation of this compound itself can be modeled. One proposed pathway involves the reaction of 2-amino-2-cyanoacetamide (B1359851) with guanidine, where a formimidic acid molecule acts as a proton shuttle. researchgate.net DFT calculations can determine the activation energy barriers for each step, indicating the kinetic feasibility of the proposed mechanism.

Moreover, the role of solvent molecules, such as water, in mediating proton transfer steps is a key area of investigation. researchgate.netresearchgate.net Theoretical studies have shown that water-assisted proton transfer can significantly lower activation barriers compared to the uncatalyzed reaction. researchgate.netscirp.org In the context of this compound chemistry, DFT can be used to model the explicit interaction of water molecules with the reactants and transition states to provide a more accurate picture of the reaction in an aqueous environment.

Table 2: Representative Energy Barriers for a Hypothetical DFT-Modeled Reaction Step

Reaction StepDescriptionCalculated Activation Energy (kcal/mol) - Gas PhaseCalculated Activation Energy (kcal/mol) - Water-Assisted
Proton TransferIntramolecular H-shift~30-40~10-20
C-N Bond FormationNucleophilic attack~15-25~10-15

Note: The values presented are illustrative and based on typical ranges found in DFT studies of similar prebiotic reactions.

Predictive Modeling of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound towards various reagents. These models often rely on reactivity descriptors derived from conceptual DFT. These descriptors quantify the propensity of different sites within the molecule to engage in electrophilic or nucleophilic attacks.

Key reactivity descriptors include the Fukui function, which identifies the most reactive sites for nucleophilic and electrophilic attack, and the dual descriptor, which can predict the most probable sites for such attacks. mostwiedzy.pl For this compound, these descriptors would likely indicate that the nitrogen atoms of the amino and imino groups are susceptible to electrophilic attack, while the carbon atom of the imino group is a likely site for nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict specific properties, such as the rate of a particular reaction. acs.org While no specific QSPR models for this compound are reported, the methodology involves correlating calculated molecular descriptors with experimental data for a series of related compounds. This approach could, in principle, be used to predict its reactivity in various chemical transformations.

Table 3: Conceptual DFT Reactivity Descriptors and Their Interpretation

DescriptorFormulaInterpretation for this compound
Chemical Potential (μ)(E(N+1) + E(N-1)) / 2Overall reactivity of the molecule.
Chemical Hardness (η)(E(N+1) - E(N-1)) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)μ² / (2η)Propensity to accept electrons.
Fukui Function (f(r))(∂ρ(r)/∂N)ᵥIdentifies the most reactive sites in the molecule.

Note: E(N), E(N+1), and E(N-1) are the energies of the neutral, anionic, and cationic species, respectively. ρ(r) is the electron density.

Electronic Structure Descriptors and Bonding Analysis

The electronic structure of this compound dictates its chemical behavior. Computational methods provide a wealth of information about its electronic properties, including the energies and compositions of its molecular orbitals, the charge distribution, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pairs, while the LUMO is likely centered on the π* orbitals of the imino and carbonyl groups.

Natural Bond Orbital (NBO) analysis is another valuable technique that provides a detailed picture of the bonding within the molecule. researchgate.netacs.org It allows for the quantification of hyperconjugative interactions, such as the delocalization of lone pair electrons into antibonding orbitals, which contribute to the molecule's stability. For instance, NBO analysis would reveal the extent of π-delocalization in the amide and amidine systems.

Molecular Electrostatic Potential (MEP) surfaces visually represent the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would show negative potential around the nitrogen and oxygen atoms and positive potential around the hydrogen atoms of the amino and amide groups.

Table 4: Calculated Electronic Properties for a Model System Analogous to this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.0 eV
Dipole Moment~4-6 Debye

Note: These values are representative and obtained from DFT calculations on similar small organic molecules. The actual values for this compound would require specific calculations.

Derivatization and Functionalization Strategies for 2,3 Diamino 3 Iminopropanamide

Synthesis of Chemically Modified Analogues

The synthesis of 2,3-diamino-3-iminopropanamide itself has been reported via the reduction of a hydrazone precursor. Specifically, the cleavage of the N-N bond in 2-phenylhydraacetamidine using zinc metal in an acidic medium yields this compound in quantitative amounts. ictp.it

Further derivatization can be inferred from the reactivity of its functional groups. The presence of two primary amines, an imine, and an amide offers multiple sites for chemical modification. For instance, N-methylated analogues such as 2,3-diamino-3-imino-N,2-dimethylpropanamide have been documented, indicating that the amide and alpha-amino groups can be selectively alkylated to generate analogues with altered physical and chemical properties. nih.gov The synthesis of such derivatives allows for the fine-tuning of characteristics like solubility, basicity, and hydrogen bonding capacity, which are crucial for various applications.

Incorporation into Complex Molecular Architectures

The true synthetic utility of this compound and its dihydrochloride (B599025) salt lies in its role as a precursor for building complex heterocyclic systems. researchgate.netechemi.com Its structure contains a pre-formed N-C-C-N backbone, making it an ideal starting material for cyclization reactions to form five- or six-membered rings.

A significant application is in the synthesis of purines. researchgate.net For example, reacting this compound dihydrochloride with ethyl orthoformate in refluxing dimethylformamide (DMF) yields hypoxanthine (B114508), a fundamental purine (B94841) derivative, in a high yield of 91%. researchgate.net This reaction demonstrates the compound's ability to act as a foundational scaffold, providing three of the necessary atoms for one of the rings in the purine structure. Similarly, condensation with ethyl orthoacetate produces 2,8-dimethylhypoxanthine, showcasing how different reagents can be used to construct a variety of substituted purines from this single precursor. researchgate.net

PrecursorReagentProductYieldReference
This compound dihydrochlorideEthyl orthoformateHypoxanthine91% researchgate.net
This compound dihydrochlorideEthyl orthoacetate2,8-Dimethylhypoxanthine78% researchgate.net

Exploitation as a Privileged Scaffold in Medicinal Chemistry Research

While direct studies naming this compound as a privileged scaffold are limited, its core structure and that of its close relatives, like 2,3-diaminopropionic acid (Dap) and 2,3-diaminopyridine, are well-established in medicinal chemistry. nih.govorgsyn.org The guanidino-like group (amidine) is a common feature in many biologically active molecules, often acting as a mimic for arginine. The diamino motif is a key component in the synthesis of monobactam antibiotics and other non-proteinogenic amino acids used in drug development. nih.govwikipedia.org

The ability of the this compound scaffold to efficiently generate purine analogues like hypoxanthine is of high medicinal relevance. researchgate.netthieme-connect.de Purine analogues are a cornerstone of chemotherapy and antiviral treatments, acting as antimetabolites that interfere with nucleic acid synthesis. The synthetic accessibility of this class of compounds from the this compound core highlights its potential as a valuable starting point in the discovery of new therapeutic agents.

Design and Synthesis of Peptide Nucleic Acid Analogs

Peptide Nucleic Acids (PNAs) are synthetic polymers that mimic DNA and RNA, featuring a pseudo-peptide backbone instead of a sugar-phosphate backbone. pnabio.commdpi.com This modification grants them high binding affinity to complementary nucleic acid strands and resistance to enzymatic degradation. pnabio.comredalyc.org

The structural backbone of PNA is often composed of repeating N-(2-aminoethyl)glycine units. redalyc.org While direct incorporation of this compound into a PNA backbone is not explicitly documented in readily available literature, its structural components are highly relevant. The diamino functionality is a key feature of the PNA backbone monomer. For example, building blocks for PNA synthesis often derive from precursors like 2,3-diaminopropionic acid, which shares the core diaminoethane structure. nih.govmdpi.com

The amidine group of this compound could potentially serve as a unique functional element. In the context of PNA, modifications to the backbone are actively explored to enhance properties like cell permeability and binding specificity. rsc.org The introduction of a cationic amidine group could significantly alter the electrostatic properties of the PNA strand, potentially improving its interaction with the negatively charged phosphate (B84403) backbone of target DNA or RNA. This makes the scaffold an intriguing, albeit hypothetical, candidate for designing novel PNA analogues with customized properties for therapeutic or diagnostic applications. pnabio.commdpi.com

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Probing

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,3-diamino-3-iminopropanamide, both ¹H and ¹³C NMR would be essential for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display signals corresponding to the different types of protons in the molecule. The chemical shifts of these protons are influenced by the electronic effects of the adjacent functional groups (amine, imine, and amide). The protons of the primary amine (-NH₂), imine (=NH), and amide (-CONH₂) groups are exchangeable and their signals can be broad, with chemical shifts that are highly dependent on the solvent, concentration, and temperature. mdpi.com The single proton on the alpha-carbon (α-CH) would likely appear as a distinct signal, with its multiplicity determined by the coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. Three distinct signals would be expected, corresponding to the carbonyl carbon (C=O) of the amide, the sp²-hybridized carbon of the imine (C=N), and the sp³-hybridized alpha-carbon. The chemical shifts of these carbons are characteristic of their functional group environment.

Recent advancements in computational chemistry allow for the prediction of NMR spectra, which can be a valuable tool in the absence of experimental data. arxiv.org Machine learning-based predictors can estimate chemical shifts with a reasonable degree of accuracy. prospre.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents theoretically predicted NMR data. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
α-CH 3.5 - 4.5 50 - 60
-NH₂ (amine) 2.0 - 4.0 (broad) N/A
=NH (imine) 7.0 - 8.5 (broad) N/A
-CONH₂ (amide) 6.5 - 8.0 (broad) N/A
C=N (imine) N/A 160 - 170

Infrared and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. nmrdb.org These methods probe the vibrational modes of chemical bonds, with each type of bond exhibiting characteristic absorption or scattering frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine and amide groups typically appear as broad bands in the region of 3200-3500 cm⁻¹. The C=O stretching of the primary amide (Amide I band) is expected to be a strong absorption around 1650-1690 cm⁻¹. The C=N stretching of the imine group would likely be observed in the 1620-1680 cm⁻¹ region, potentially overlapping with the amide C=O stretch. N-H bending vibrations would also be present at lower wavenumbers. Computational methods can be employed to simulate the IR spectrum and aid in the assignment of vibrational modes. diva-portal.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is more sensitive to non-polar or symmetric bonds. For this compound, the C=N and C=C (if any were present) stretching vibrations would be expected to give strong Raman signals. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum.

Table 2: Expected Infrared Absorption Frequencies for this compound This table presents typical ranges for the functional groups present. Actual peak positions can vary based on molecular environment and intermolecular interactions.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine/Amide N-H Stretch 3200 - 3500 (broad)
Amide C=O Stretch (Amide I) 1650 - 1690 (strong)
Imine C=N Stretch 1620 - 1680 (medium)

Mass Spectrometry for Structural Confirmation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. neu.edu.tr

For this compound (C₃H₈N₄O), high-resolution mass spectrometry would be able to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The calculated exact mass of this compound is 116.0698 g/mol . nih.gov

Electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation of the molecule. The fragmentation pattern would be dictated by the relative stability of the resulting carbocations and neutral radicals. Common fragmentation pathways for amines and amides include α-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group). libretexts.org The presence of four nitrogen atoms in the molecule would be consistent with the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. libretexts.org

Isotopic labeling studies, where atoms such as ¹⁵N are incorporated into the molecule, can be used in conjunction with mass spectrometry to probe reaction mechanisms and metabolic pathways involving this compound.

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₃H₈N₄O nih.gov
Molecular Weight 116.12 g/mol nih.gov

Crystallographic Studies of Compound and Co-crystals

The structure of this compound features multiple hydrogen bond donors (-NH₂) and acceptors (C=O, =N), suggesting that it would likely form an extensive network of intermolecular hydrogen bonds in the solid state. These interactions would play a crucial role in the packing of the molecules in the crystal lattice.

While no crystal structure for this compound itself has been reported in the crystallographic databases, studies on related diaminopyridine compounds have shown the importance of hydrogen bonding in their crystal structures. google.com The formation of co-crystals, where the target compound is crystallized with another molecule (a co-former), could be a viable strategy to obtain high-quality crystals suitable for X-ray diffraction analysis. The study of co-crystals can also provide insights into the non-covalent interactions of the compound.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

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The exploration of novel chemical entities is a cornerstone of scientific advancement. However, without any foundational data on the synthesis, characterization, or basic properties of "this compound," any discussion regarding its potential development or application would be purely speculative and fall outside the bounds of established scientific discourse.

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Future Avenues and Challenges in 2,3 Diamino 3 Iminopropanamide Research

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